2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets through a desirable fitting pattern in the active site, characterized by lower binding free energy .
Result of Action
Related compounds have demonstrated potent in vitro antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce hydroxylated or carbonylated derivatives.
Scientific Research Applications
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide: The position of the chloro group on the pyrazole ring is different, which can influence its chemical properties and interactions with biological targets.
Uniqueness
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNPEBNOYWOGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344763 |
Source
|
Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300727-15-5 |
Source
|
Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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